4-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde
Description
4-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde is a thiophene-based aldehyde derivative featuring a substituted pyrrolidine ring at the 4-position of the thiophene core. The pyrrolidine moiety includes a hydroxyl group and two methyl substituents, conferring unique steric and electronic properties. Its structural complexity allows for diverse intermolecular interactions, including hydrogen bonding (via the hydroxyl group) and steric effects from the dimethyl groups, which may influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-(3-hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-11(2)10(14)3-4-12(11)8-5-9(6-13)15-7-8/h5-7,10,14H,3-4H2,1-2H3 |
InChI Key |
LLUYGBHZTSNSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCN1C2=CSC(=C2)C=O)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with a suitable pyrrolidine derivative under controlled conditions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. These conditions may include specific temperatures, solvents, and catalysts to facilitate the reaction .
Chemical Reactions Analysis
4-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The target compound’s pyrrolidine substituent introduces hydrogen-bonding capability and conformational rigidity , unlike the aromatic substituents in analogues.
- Halogenated derivatives (e.g., 4-fluoro, 4-chloro) exhibit electron-withdrawing effects , while the methoxy group in 4-methoxyphenyl derivatives provides electron-donating properties .
- The triphenylamine group in 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde enables aggregation-induced emission (AIE), making it suitable for optoelectronic applications .
Physicochemical Properties
Key Observations :
- Halogenated derivatives (F, Cl) exhibit higher melting points compared to the methoxy variant, likely due to stronger intermolecular forces (e.g., halogen bonding) .
- The target compound’s hydroxyl group may enhance water solubility relative to purely aromatic analogues, though experimental data are lacking.
- The triphenylamine-based derivative’s high purity and solubility in polar aprotic solvents make it ideal for COF synthesis .
Biological Activity
4-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde is a compound of interest due to its unique structural features, which suggest potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory properties, and its role in drug development.
The molecular formula of this compound is C11H15NO2S, with a molecular weight of 225.31 g/mol. The compound features a thiophene ring substituted with a hydroxyl group and a pyrrolidine moiety, which contributes to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C11H15NO2S |
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | This compound |
| InChI Key | LLUYGBHZTSNSGO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may modulate enzyme activity or receptor function, influencing pathways related to inflammation and microbial resistance. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory responses.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains. The presence of the hydroxyl group enhances the compound's solubility and potential interaction with microbial cell membranes.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Studies on related thiophene derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines. This could be particularly relevant in the context of diseases characterized by chronic inflammation.
Study on Antimicrobial Activity
A study conducted on thiophene derivatives demonstrated that compounds similar to this compound exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics, indicating a strong potential for further development.
Evaluation of Anti-inflammatory Properties
In vitro studies have assessed the anti-inflammatory effects of thiophene derivatives. One such study reported that these compounds inhibited the expression of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents.
Comparison with Related Compounds
When compared to other thiophene derivatives such as thiophene-2-carbaldehyde and 3-hydroxythiophene-2-carbaldehyde, this compound exhibits enhanced biological activity due to the presence of the pyrrolidine moiety and hydroxyl group.
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| Thiophene-2-carbaldehyde | Moderate | Low |
| 3-Hydroxythiophene-2-carbaldehyde | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
